molecular formula C28H21N5O B15394209 (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

(Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

カタログ番号: B15394209
分子量: 443.5 g/mol
InChIキー: IHZPQFKXRFONKC-HKWRFOASSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a structurally complex heterocyclic molecule featuring a pyrazole core tethered to a dihydroquinazolinone moiety via an acrylonitrile linker. Its Z-configuration at the double bond and the presence of electron-donating methyl groups on the aryl substituents distinguish it from analogous compounds.

特性

分子式

C28H21N5O

分子量

443.5 g/mol

IUPAC名

(Z)-3-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C28H21N5O/c1-18-12-13-19(2)24(14-18)26-21(17-33(32-26)22-8-4-3-5-9-22)15-20(16-29)27-30-25-11-7-6-10-23(25)28(34)31-27/h3-15,17H,1-2H3,(H,30,31,34)/b20-15-

InChIキー

IHZPQFKXRFONKC-HKWRFOASSA-N

異性体SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5

正規SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5

製品の起源

United States

類似化合物との比較

Physicochemical Properties

Insights :

  • Both compounds likely follow similar synthetic pathways, though yields and purity may vary due to steric and electronic differences in substituents.
  • Density Functional Theory (DFT) studies on the benzimidazole analog suggest that nitro groups reduce the HOMO-LUMO gap, enhancing reactivity. The target compound’s methyl groups may increase hydrophobicity, impacting bioavailability .

Discussion :

  • The dihydroquinazolinone moiety may improve metabolic stability compared to benzimidazole derivatives due to reduced susceptibility to oxidative metabolism.
  • Higher logP values for the target compound suggest increased membrane permeability, a critical factor in drug design.

Crystallographic and Conformational Analysis

The structural determination of such compounds often relies on tools like SHELX (e.g., SHELXL for refinement), which is widely used for small-molecule crystallography . Key parameters for comparison include:

  • Bond Lengths : The acrylonitrile linker (C≡N) in both compounds is critical for maintaining planarity and conjugation.
  • Torsion Angles: The Z-configuration in the target compound may introduce steric hindrance between the pyrazole and dihydroquinazolinone groups, affecting crystal packing.

Q & A

Q. What are the critical factors in optimizing the synthetic yield of (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (typically 60–80°C for cyclization steps), solvent polarity (e.g., DMF or THF for stabilizing intermediates), and pH (neutral to slightly acidic conditions to avoid side reactions). Multi-step protocols often involve:
  • Knoevenagel condensation for acrylonitrile formation.
  • Suzuki coupling for aryl group introduction, requiring palladium catalysts and inert atmospheres .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
    Reaction monitoring with TLC or HPLC is essential to isolate intermediates and minimize byproducts .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer : Structural validation combines:
  • X-ray crystallography for absolute stereochemical assignment (e.g., Z-configuration determination via bond angles and torsion parameters) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., pyrazole C-H couplings at δ 7.2–8.1 ppm) and NOESY for spatial proximity analysis .
  • Computational validation : Density Functional Theory (DFT) calculations to compare experimental vs. predicted IR/Raman spectra .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Initial screening should prioritize:
  • In vitro kinase inhibition assays (e.g., EGFR or VEGFR2 targets) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated using nonlinear regression .
  • Molecular docking (AutoDock Vina) to predict binding affinities to quinazoline-recognizing domains (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • Methodological Answer : SAR strategies include:
  • Functional group substitution : Replacing 2,5-dimethylphenyl with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to modulate electronic effects .
  • Bioisosteric replacement : Swapping the quinazolinone moiety with phthalazinone to assess solubility/activity trade-offs .
  • Data-driven SAR : Use QSAR models (e.g., CoMFA/CoMSIA) correlating logP, polar surface area, and IC50_{50} values from a library of 50+ analogs .

Q. What computational approaches best predict target interactions and pharmacokinetic properties?

  • Methodological Answer : Integrate:
  • Molecular dynamics simulations (GROMACS) to assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with kinase hinge regions .
  • ADMET prediction : SwissADME for bioavailability radar (e.g., high logP >5 indicating permeability but poor solubility) .
  • Free-energy perturbation (FEP) : To quantify ΔΔG values for mutations in target proteins (e.g., EGFR T790M resistance mutation) .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer : Address discrepancies via:
  • Orthogonal assays : Validate kinase inhibition with radiometric 32^{32}P-ATP assays if fluorescence-based results conflict .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid compound degradation .
  • Crystallographic analysis : Resolve target engagement ambiguities by solving co-crystal structures (e.g., protein-ligand PDB deposition) .

試験管内研究製品の免責事項と情報

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